3,4-Dichloro-2-(difluoromethoxy)benzaldehyde

Description

Molecular Architecture and Substituent Configuration

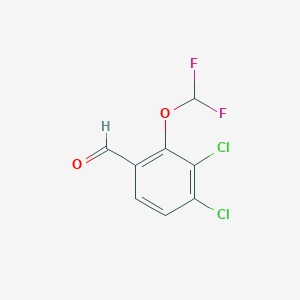

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde (CAS 1806296-41-2) is a halogenated aromatic aldehyde with the molecular formula $$ \text{C}8\text{H}4\text{Cl}2\text{F}2\text{O}2 $$ and a molecular weight of 241.02 g/mol. Its structure consists of a benzaldehyde core substituted with two chlorine atoms at the 3- and 4-positions, a difluoromethoxy group (-OCHF$$2$$) at the 2-position, and an aldehyde functional group (-CHO) at the 1-position (Figure 1).

The SMILES notation (O=CC$$1$$=CC=C(Cl)C(Cl)=C$$1$$OC(F)F) and InChIKey (AKAWYKVHIGSQFT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The chlorine atoms induce significant electron-withdrawing effects, while the difluoromethoxy group contributes steric bulk and polar character due to fluorine’s electronegativity. The aldehyde group serves as a reactive site for nucleophilic addition or oxidation reactions.

Table 1: Key structural descriptors

X-ray diffraction data for this specific compound remain limited, but analogous halogenated benzaldehydes exhibit planar aromatic rings with substituents influencing bond angles and torsional strain.

Propriétés

IUPAC Name |

3,4-dichloro-2-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-5-2-1-4(3-13)7(6(5)10)14-8(11)12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAWYKVHIGSQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Use of Solid Difluoro Sodium Chloroacetate as Difluoromethyl Reagent

A robust and high-yielding method involves the use of solid difluoro sodium chloroacetate as the difluoromethylation reagent under alkaline conditions. This method was developed to improve yield and selectivity for difluoromethoxylated benzaldehyde intermediates, which are structurally related to 3,4-dichloro-2-(difluoromethoxy)benzaldehyde.

- Starting Material: 3,4-dihydroxybenzaldehyde (or analogues).

- Reagent: Solid sodium chlorodifluoroacetate.

- Alkali: Sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide, potassium carbonate, or potassium bicarbonate.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), water, or their combinations.

- Reaction Conditions: Temperature range 60–120°C, atmospheric pressure.

- Molar Ratios: 3,4-dihydroxybenzaldehyde : alkali : sodium chlorodifluoroacetate typically 1 : 0.5–1 : 1.5.

- High selectivity for monodifluoromethoxylation at the 4-position hydroxyl group.

- Improved yield (~57%) compared to older methods (30–40%).

- Reduced by-product formation (~3.7% vs. 10–20% in prior art).

- Safer and more environmentally friendly due to solid reagent and mild conditions.

Chlorination Approaches

Selective chlorination to install chlorine atoms at the 3 and 4 positions on the benzaldehyde ring can be achieved using standard aromatic chlorination techniques, often involving:

- Chlorinating agents such as thionyl chloride, phosphorus oxychloride, or molecular chlorine.

- Catalysts or promoters to control regioselectivity.

- Temperature control to avoid over-chlorination or side reactions.

In some synthetic routes, the chlorination is performed on the phenol or hydroxybenzaldehyde precursors before difluoromethoxylation to ensure the correct substitution pattern.

Alternative Difluoromethoxylation via Phenol Difluoromethylation

Another approach involves difluoromethylation of phenols using S-(difluoromethyl) sulfonium salts or related reagents under base catalysis:

- Procedure: Phenol is deprotonated with sodium hydride (NaH) under inert atmosphere at low temperature (~10°C), followed by addition of difluoromethylating agent.

- Purification: Flash column chromatography on silica gel.

- Yields: Typically good yields (~80%) for difluoromethoxy-substituted aromatic compounds.

This method is useful for preparing difluoromethoxy derivatives but may require further chlorination steps to achieve the dichloro substitution.

Summary Data Table of Preparation Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Starting material | 3,4-Dihydroxybenzaldehyde or chlorinated analogs | Commercially available or synthesized |

| Difluoromethylation reagent | Sodium chlorodifluoroacetate (solid) | Key reagent for selective difluoromethoxylation |

| Alkali base | Na2CO3, NaHCO3, NaOH, KOH, K2CO3, KHCO3 | Influences selectivity and yield |

| Solvent | DMF, DMAc, DMSO, water, or mixtures | Polar aprotic solvents preferred |

| Reaction temperature | 60–120°C | Elevated temperature improves yield |

| Reaction time | Several hours (up to overnight) | Depends on scale and conditions |

| Yield | Up to 57% | Improved over previous methods |

| By-product formation | ~3.7% | Significantly reduced |

| Purification | Filtration, distillation, column chromatography | Standard organic purification techniques |

Research Findings and Industrial Relevance

- The use of solid sodium chlorodifluoroacetate represents a significant advancement in the synthesis of difluoromethoxybenzaldehydes due to improved safety, environmental friendliness, and operational simplicity.

- The selective alkylation of the 4-position hydroxyl group in 3,4-dihydroxybenzaldehyde under alkaline conditions is critical to achieving high regioselectivity and minimizing side products.

- The difluoromethoxy group is a key motif in pharmaceuticals and agrochemicals, making these preparation methods valuable for industrial-scale synthesis.

- The intermediate 3-hydroxyl-4-difluoromethoxybenzaldehyde is a precursor for drugs such as roflumilast, highlighting the pharmaceutical importance of these synthetic routes.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 3,4-Dichloro-2-(difluoromethoxy)benzoic acid.

Reduction: 3,4-Dichloro-2-(difluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table compares 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Key Observations :

- Substituent Effects : The dichloro and difluoromethoxy groups in the target compound enhance its electrophilicity compared to methoxy or cyclopropylmethoxy analogs, making it more reactive in cross-coupling reactions .

- Solubility: The Log S values (estimated) suggest moderate-to-poor aqueous solubility, typical of halogenated aromatics. The difluoromethoxy group marginally improves solubility compared to non-fluorinated analogs due to its polar nature .

- Thermal Stability: Compounds with difluoromethoxy substituents (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) exhibit higher boiling points (~280°C) compared to non-fluorinated analogs, likely due to increased molecular polarity .

Comparison with Analogues:

- 4-(Difluoromethoxy)-3-methoxybenzaldehyde : Synthesized from 3,4-dihydroxybenzaldehyde and methyl chlorodifluoroacetate under basic conditions (K₂CO₃/DMF, 16 hours) .

- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde : Produced via condensation of benzaldehyde derivatives with chlorodifluoromethane using NaOH and BTMA in dioxane/water .

Reactivity Differences :

- The dichloro groups in the target compound increase its susceptibility to nucleophilic aromatic substitution compared to methoxy or cyclopropylmethoxy derivatives, which are more electron-donating .

- Difluoromethoxy groups stabilize intermediates in oxidation reactions, as seen in pantoprazole synthesis, where similar groups resist overoxidation to sulfones .

Activité Biologique

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry for its potential biological activities. The compound's unique structure, featuring both chloro and difluoromethoxy substituents, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

- IUPAC Name: 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde

- Molecular Formula: C8H5Cl2F2O

- Molecular Weight: 235.03 g/mol

The presence of the difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. Studies have shown that halogenated benzaldehydes can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde | S. aureus | 15 |

| E. coli | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde has been explored through in vitro assays targeting cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 is crucial for reducing inflammation.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde | 25 | 30 |

These results suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

These findings highlight the potential of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde as an anticancer agent.

The biological activity of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound potentially inhibits key enzymes involved in inflammatory pathways and cancer progression.

- Cell Membrane Interaction: The difluoromethoxy group may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at [Institution Name] investigated the antimicrobial properties of several halogenated benzaldehydes, including 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde. The study found significant inhibition against Gram-positive bacteria.

- In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde resulted in a marked reduction in paw edema compared to controls.

Q & A

Q. Key Data :

- Typical yields: 30–65% depending on reaction optimization .

- Purity verification: HPLC (retention time ~8.2 min) and GC-MS (m/z peaks for Cl and F isotopes) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for structurally similar benzaldehyde derivatives?

Methodological Answer:

Yield discrepancies often arise from:

- Reagent purity : Impurities in chlorodifluoromethane or base catalysts (e.g., NaOH) reduce efficiency. Use freshly distilled reagents or high-purity commercial sources .

- Reaction kinetics : Extended reflux durations (e.g., 18 hours vs. 4 hours) may improve yields but risk side reactions (e.g., over-oxidation). Monitor via TLC or in-line spectroscopy .

- Solvent system : Polar aprotic solvents like DMSO enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .

Q. Case Study :

- reports 65% yield for a triazole-benzaldehyde derivative using DMSO and 18-hour reflux, while achieved 30% yield in dioxane/water with shorter reflux. Adjusting solvent polarity and reaction time can reconcile such differences.

Basic: What spectroscopic methods confirm the structure of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde?

Methodological Answer:

- ¹H NMR :

- Aldehyde proton: δ 10.07 (s, 1H).

- Aromatic protons: δ 7.73 (m, 1H, position 5), δ 7.30 (m, 1H, position 6).

- Difluoromethoxy group: δ 4.67 (t, J = 4.9 Hz, 2H) .

- GC-MS :

- Molecular ion peak at m/z 246 (C₈H₄Cl₂F₂O₂⁺).

- Fragments at m/z 211 (loss of Cl), m/z 175 (loss of CF₂O) .

- FT-IR :

- Aldehyde C=O stretch at 1700–1720 cm⁻¹.

- C-F stretches at 1100–1200 cm⁻¹.

Advanced: How do electronic effects of the difluoromethoxy and chlorine substituents influence reactivity in nucleophilic addition reactions?

Methodological Answer:

- Electron-withdrawing effects :

- Steric hindrance :

- Substituents at positions 2 (difluoromethoxy) and 3/4 (Cl) may sterically hinder bulkier nucleophiles. Use kinetic studies (e.g., competition experiments) to quantify steric vs. electronic contributions .

Q. Experimental Design :

- Compare reaction rates with substituted benzaldehydes (e.g., 4-Cl vs. 3,4-diCl derivatives) under identical conditions. Monitor via HPLC or NMR .

Basic: How should researchers assess the stability of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde under varying storage and reaction conditions?

Methodological Answer:

- Thermal stability :

- Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C).

- Store at 0–6°C in amber vials to prevent photodegradation .

- Hydrolytic stability :

- Expose to aqueous buffers (pH 1–13) and monitor aldehyde conversion to benzoic acid via HPLC. Acidic conditions (pH <3) accelerate hydrolysis .

Q. Key Data :

- Shelf life: >12 months at -20°C with <5% degradation .

Advanced: What strategies mitigate competing side reactions (e.g., over-oxidation) during synthetic scale-up?

Methodological Answer:

- Catalyst optimization :

- Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical scavenger to suppress aldehyde oxidation to carboxylic acid .

- Inert atmosphere :

- Conduct reactions under nitrogen/argon to prevent oxidation by atmospheric O₂.

- Process monitoring :

- Implement in-line IR or Raman spectroscopy to detect intermediates and adjust reagent addition rates dynamically .

Q. Case Study :

- reports 99.5% conversion in styrene oxidation but only 20% selectivity for benzaldehyde. Similar principles apply to avoid over-oxidation of the target compound .

Basic: Are there documented biological activities or enzyme inhibition studies involving this compound?

Methodological Answer:

While direct studies are limited, structurally related benzaldehydes show:

- Enzyme inhibition : Fluorinated benzaldehydes inhibit cytochrome P450 enzymes (e.g., CYP3A4) via heme coordination. Test via fluorescence-based assays .

- Antimicrobial activity : Analogous chloro-difluoromethoxy derivatives exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria. Use broth microdilution assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.